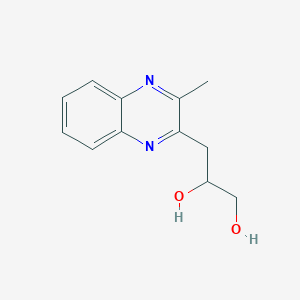
3-(3-Methylquinoxalin-2-yl)propane-1,2-diol
Overview
Description
3-(3-Methylquinoxalin-2-yl)propane-1,2-diol is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of quinoxaline, a heterocyclic compound that has been found to exhibit a wide range of biological activities. The synthesis of 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol has been well-established, and its mechanism of action and biochemical effects have been extensively studied. In
Scientific Research Applications
Enhancement of Thermal Stability in Unsaturated Polyester Resins : 3-(9-carbazolyl)propane-1,2-diol enhances thermal stability in unsaturated polyester resins, offering improved resistance to heat and thermal stress compared to classic resins (Lubczak, 2013).
Synthesis of Methyl 3-Hydroxypropanoate : The synthesis of methyl 3-hydroxypropanoate using epoxy ethane shows potential for producing propane-1,3-diol with a conversion rate of up to 92% and a yield of 87.3%-91.4% (Yu-zhou & Zhen-kang, 2008).
Bioactive Cyclic Ketals Synthesis : 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol can be synthesized and converted to bioactive cyclic ketoals through various synthetic pathways (Talismanov et al., 2021).
Synthesis of Regioisomeric Compounds : Regioisomeric 1-(3'-methylquinoxalin-2'-yl)-3(5)-methyl-5(3)-phenylpyrazoles were synthesized using various aryl-1,3-diketones, providing insights into the synthesis of regioisomeric compounds (Aggarwal et al., 2007).
Crystallization and Enantiomeric Resolution : Crystallization of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol leads to spontaneous resolution into (S)- and (R)-enantiomers, with moderate enantiomeric excess values (Bredikhin et al., 2017).
Synthesis of Quinoxalines from Biomass-derived Glycols : Gold nanoparticles supported on nanoparticulated ceria or hydrotalcite catalysts enable efficient and selective one-pot synthesis of quinoxalines from biomass-derived glycols and 1,2-dinitrobenzene derivatives, with high conversion and global yield (Climent et al., 2012).
Antimicrobial Activity of Derivatives : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives show high antimicrobial activity against Gram-positive, Gram-negative bacteria, and tested fungi (Fadda et al., 2016).
Production of Copper-based Materials : Copper(II) coordination compounds with substituted 3-[(2-hydroxyphenyl)methylidene]amino-propane-1,2-diols show potential for efficient and environmentally friendly production of copper-based materials (Gulea et al., 2013).
Synthesis of Chiral Drugs : Both 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol crystallize from enantiopure feed material, forming "guaifenesin-like" crystal packing, with distinct implications for the synthesis of chiral drugs (Bredikhin et al., 2013).
properties
IUPAC Name |
3-(3-methylquinoxalin-2-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-12(6-9(16)7-15)14-11-5-3-2-4-10(11)13-8/h2-5,9,15-16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIPYAGMOPMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20525240 | |
| Record name | 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
CAS RN |
42015-36-1 | |
| Record name | 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20525240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)
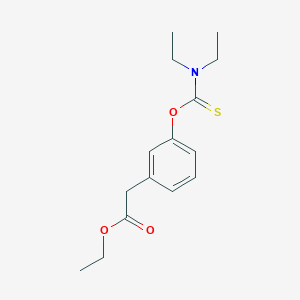
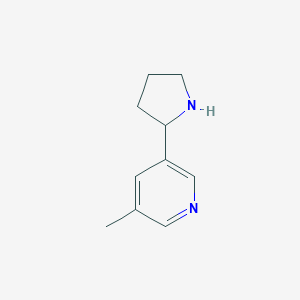
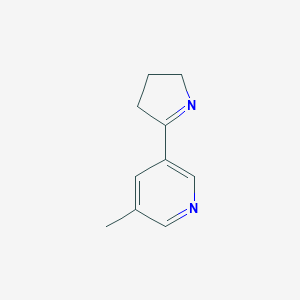
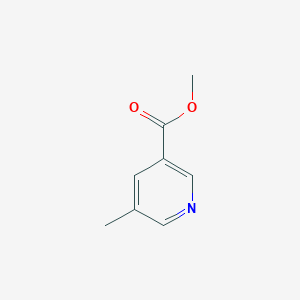
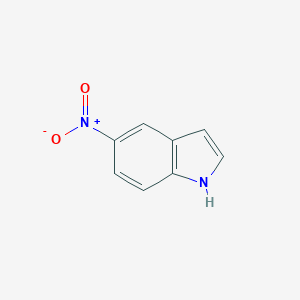
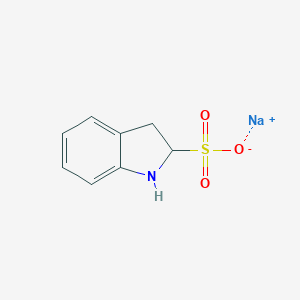
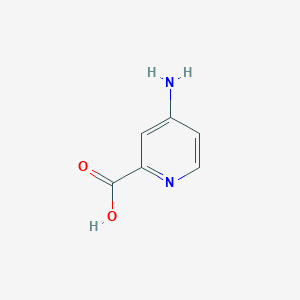
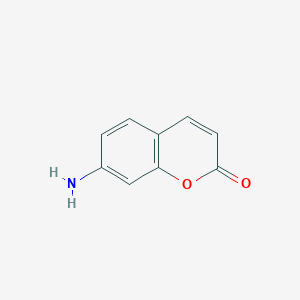
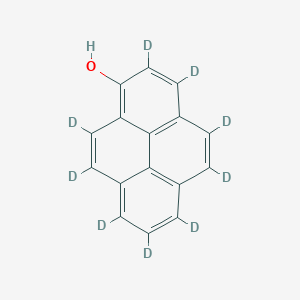
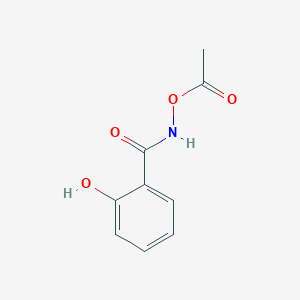
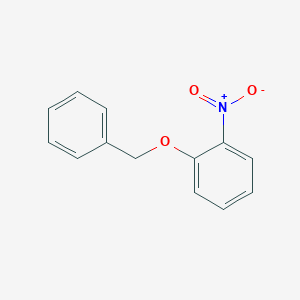
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)